molecular formula C24H24BrN3OS B11629011 2-Amino-1-(3-bromophenyl)-4-(5-ethylthiophen-2-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 441783-25-1

2-Amino-1-(3-bromophenyl)-4-(5-ethylthiophen-2-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11629011
CAS No.: 441783-25-1
M. Wt: 482.4 g/mol
InChI Key: YPTNIRANGSTZRS-UHFFFAOYSA-N
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Description

2-Amino-1-(3-bromophenyl)-4-(5-ethylthiophen-2-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(3-bromophenyl)-4-(5-ethylthiophen-2-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves a multi-step process:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and an amine. In this case, the starting materials would include 3-bromobenzaldehyde, ethyl acetoacetate, and ammonium acetate.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through a Suzuki coupling reaction between a brominated quinoline intermediate and a thiophene boronic acid derivative.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3-bromophenyl)-4-(5-ethylthiophen-2-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitrile group to an amine or to reduce the carbonyl group to an alcohol.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium azide or thiourea can be employed under basic conditions.

Major Products

    Oxidation: Products may include quinoline derivatives with additional carbonyl or hydroxyl groups.

    Reduction: Products may include amine or alcohol derivatives.

    Substitution: Products may include phenyl derivatives with various substituents replacing the bromine atom.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its structure suggests that it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound could be explored for its potential therapeutic effects. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new drugs.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its complex structure allows for the design of materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-Amino-1-(3-bromophenyl)-4-(5-ethylthiophen-2-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(3-chlorophenyl)-4-(5-ethylthiophen-2-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
  • 2-Amino-1-(3-fluorophenyl)-4-(5-ethylthiophen-2-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Uniqueness

The uniqueness of 2-Amino-1-(3-bromophenyl)-4-(5-ethylthiophen-2-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile lies in the presence of the bromine atom on the phenyl ring. This allows for specific interactions and reactions that are not possible with the chlorinated or fluorinated analogs. Additionally, the combination of the thiophene ring and the quinoline core provides a unique structural framework that can be exploited for various applications.

Properties

CAS No.

441783-25-1

Molecular Formula

C24H24BrN3OS

Molecular Weight

482.4 g/mol

IUPAC Name

2-amino-1-(3-bromophenyl)-4-(5-ethylthiophen-2-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C24H24BrN3OS/c1-4-16-8-9-20(30-16)21-17(13-26)23(27)28(15-7-5-6-14(25)10-15)18-11-24(2,3)12-19(29)22(18)21/h5-10,21H,4,11-12,27H2,1-3H3

InChI Key

YPTNIRANGSTZRS-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(S1)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=CC(=CC=C4)Br)N)C#N

Origin of Product

United States

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